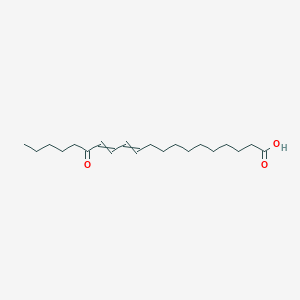

15-OxoEDE

Description

Properties

CAS No. |

105835-44-7 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

15-oxoicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) |

InChI Key |

QZCMHXPXGACWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Regulation of 15 Oxoede

Precursor Identification and Conversion Pathways Leading to 15-OxoEDE

The generation of this compound primarily originates from the enzymatic modification of polyunsaturated fatty acids through lipoxygenase pathways, leading to the formation of a direct precursor which is then oxidized.

The direct and primary pathway for the synthesis of this compound is the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). caymanchem.com This conversion involves the specific transformation of the hydroxyl group at the 15th carbon position of 15-HEDE into a keto group, resulting in the formation of this compound. This oxidative step is a critical control point in the biosynthesis of this particular oxo fatty acid. This compound is functionally related to its precursor, 15-HEDE. nih.gov

Table 1: Comparison of this compound and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group (at C15) | Notable Characteristic |

| This compound | C₂₀H₃₄O₃ | 322.48 | Keto (=O) | A stable oxo-fatty acid. |

| 15-HEDE | C₂₀H₃₆O₃ | 324.51 | Hydroxyl (-OH) | The direct precursor to this compound. caymanchem.com |

| 15-HPEDE | C₂₀H₃₄O₄ | 338.49 | Hydroperoxy (-OOH) | A transient intermediate that is rapidly reduced to 15-HEDE in biological systems. |

The upstream formation of 15-HEDE, the direct precursor to this compound, is governed by lipoxygenase (LOX) pathways. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs). frontiersin.org Specifically, 15-lipoxygenase (15-LOX) enzymes, such as ALOX15 and ALOX15B found in human macrophages, are responsible for this initial step. frontiersin.org

15-LOX metabolizes PUFAs containing a 1,4-cis,cis-pentadiene moiety to generate hydroperoxy derivatives. frontiersin.orgnih.gov In this pathway, 15-LOX acts on fatty acids to produce 15(S)-hydroperoxy-11Z,13E-eicosadienoic acid (15(S)-HPEDE). This hydroperoxy intermediate is highly reactive and transient in biological systems, where it is typically reduced to the more stable hydroxyl form, 15(S)-HEDE, which can then be oxidized to this compound. The 15-LOX pathway is therefore crucial for producing the necessary precursors for specialized pro-resolving mediators (SPMs) and other bioactive lipids. frontiersin.org

Enzymatic Machinery Governing this compound Biosynthesis and Metabolism

The conversion of 15-HEDE to this compound and its subsequent metabolic fate are controlled by specific classes of enzymes, primarily oxidoreductases.

The generation of this compound from 15-HEDE is catalyzed by a specific dehydrogenase. caymanchem.com While the exact enzyme responsible for oxidizing 15-HEDE is not always specified, a closely related and well-documented parallel exists in the metabolism of arachidonic acid. The compound 15-oxo-eicosatetraenoic acid (15-oxo-ETE) is formed from its precursor 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govresearchgate.net Studies have confirmed that macrophage-derived 15-PGDH is responsible for catalyzing the conversion of 15(S)-HETE to 15-oxo-ETE. nih.gov This suggests that 15-PGDH or a similar dehydrogenase is the likely enzymatic agent responsible for the oxidation of 15-HEDE to this compound.

The metabolic pathway for another related compound, 5-oxo-ETE, is biosynthesized from 5(S)-HETE by a specific dehydrogenase in human polymorphonuclear leukocytes. caymanchem.com This highlights a common mechanism where dehydrogenases are key in producing potent, biologically active oxo-fatty acids. caymanchem.com The presence and activity of dehydrogenases are therefore critical in determining the concentration and functional impact of this compound in various cellular contexts. These enzymes are part of a broader system for synthesizing and catabolizing active metabolites of vitamin A (retinol), indicating their diverse roles in cellular metabolism. nih.gov

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Family | Specific Enzyme (Example) | Role in Pathway | Substrate | Product |

| Lipoxygenase (LOX) | 15-Lipoxygenase (ALOX15) | Upstream Precursor Formation | Polyunsaturated Fatty Acids | 15-HPEDE |

| Dehydrogenase | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Final Oxidation Step | 15-HEDE (or 15-HETE) | This compound (or 15-oxo-ETE) |

Contextual this compound Biosynthesis in Diverse Biological Systems

This compound has been identified as an endogenous metabolite in a variety of biological systems, ranging from plants to marine microorganisms. It has been detected in plant extracts from Bidens pilosa and Eranthis longistipitata, where it may be involved in the plant's metabolic and antimicrobial activities. Furthermore, this compound has been reported in the marine diatom Pseudo-nitzschia multistriata. nih.gov

In mammalian systems, while direct measurement of this compound can be challenging, the presence of the necessary enzymatic machinery suggests its potential for biosynthesis. Human macrophages, for instance, express both 15-LOX (ALOX15 and ALOX15B) and 15-PGDH, the enzymes required for the complete synthesis of related oxo-fatty acids from PUFA precursors. frontiersin.orgnih.gov The presence of these enzymes in immune cells like macrophages and monocytes, as well as in endothelial cells, points to a potential role for this compound and similar compounds in physiological and pathophysiological processes such as inflammation. nih.govnih.gov

Endogenous Occurrence and Production of this compound

15-Oxo-11Z,13E-eicosadienoic acid (this compound) is an endogenous metabolite found in a limited number of organisms. nih.gov It is classified as an oxoeicosadienoic acid, a type of oxidized fatty acid derivative. nih.gov The production of this compound occurs through the metabolic oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE). bertin-bioreagent.com This conversion establishes this compound as a functionally related metabolite of 15-HEDE. nih.gov

Scientific literature has documented the presence of this compound in specific marine diatoms. nih.gov Notably, its occurrence has been reported in the marine diatom Pseudo-nitzschia multistriata. nih.gov

| Organism | Classification | Reference |

|---|---|---|

| Pseudo-nitzschia multistriata | Marine Diatom | nih.gov |

Biosynthetic Pathways of this compound in Plant Extracts

The biosynthesis of this compound is a multi-step enzymatic process that falls within the broader category of oxylipin pathways. aocs.org Oxylipins are signaling molecules derived from the oxygenation of polyunsaturated fatty acids. aocs.org The pathway leading to this compound originates from a suitable fatty acid precursor.

The initial step involves the action of a lipoxygenase (LOX) enzyme. aocs.org LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, forming a fatty acid hydroperoxide intermediate. aocs.org This hydroperoxide is subsequently reduced to a more stable hydroxy fatty acid. In the specific pathway for this compound, this intermediate is 15-HEDE.

The final and defining step in the biosynthesis of this compound is the oxidation of the hydroxyl group at the 15th carbon of 15-HEDE to a keto group. bertin-bioreagent.com This conversion is catalyzed by a specific dehydrogenase enzyme. While the exact dehydrogenase for this reaction is not specified in the provided literature, the biosynthesis of a similar compound, 5-oxoETE from 5-HETE, is known to be facilitated by a specific dehydrogenase, suggesting a parallel enzymatic mechanism for this compound formation. bertin-bioreagent.com

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1 | Polyunsaturated Fatty Acid | Lipoxygenase (LOX) | Fatty Acid Hydroperoxide |

| 2 | Fatty Acid Hydroperoxide | Peroxidase/Reductase | 15-HEDE |

| 3 | 15-HEDE | Dehydrogenase | This compound |

Modulation of this compound Biosynthesis by Biological Perturbations (e.g., Viral Infection)

While direct studies on the modulation of this compound biosynthesis by viral infection are not extensively detailed, the broader context of lipid metabolism and host-pathogen interactions provides significant insights. Viral infections are known to substantially alter the host cell's metabolic landscape, including fatty acid and lipid biosynthesis pathways, to support viral replication and assembly. nih.govnih.gov

Viruses can manipulate the host's fatty acid synthesis machinery to create a favorable environment for their life cycle. nih.gov For instance, vaccinia virus infection relies on the host's de novo fatty acid biosynthesis to drive the energy production necessary for virion assembly. nih.govplos.org Similarly, some viruses require host fatty acid synthesis for efficient entry and replication. nih.gov

Conversely, the host organism can modulate its own lipid pathways as a defense mechanism. Oxylipin pathways, which produce compounds like this compound, are central to plant defense signaling against pathogens. nih.govresearchgate.net In response to infection, the host may upregulate the production of specific oxylipins that have antimicrobial properties or act as signaling molecules to trigger a wider immune response. aocs.org For example, viral infections can induce the production of other oxidized lipids, such as 25-hydroxy-cholesterol, which has demonstrated antiviral effects by altering cellular membranes to impair viral entry. mdpi.com

Given that this compound is a product of the oxylipin pathway, its biosynthesis is likely subject to modulation during biological perturbations such as viral infections. This modulation could occur either as a result of the virus hijacking the host's metabolic machinery or as part of the host's defensive response to the pathogen.

Molecular and Cellular Mechanisms of 15 Oxoede Action

Direct Enzymatic Interactions and Inhibition by 15-OxoEDE

This compound is known to interact with enzymes involved in inflammatory processes, particularly lipoxygenases .

Inhibition of 5-Lipoxygenase (5-LO) by this compound and its Functional Consequences

This compound has been shown to inhibit 5-Lipoxygenase (5-LO) caymanchem.comebiohippo.com. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators rxlist.comresearchgate.netthieme-connect.de. By inhibiting 5-LO, this compound can reduce the production of leukotrienes rxlist.com. This inhibition suggests a potential role for this compound in managing inflammatory conditions by modulating the 5-LO pathway . The functional consequences of inhibiting 5-LO include the prevention of the formation of various leukotrienes, such as LTB4, LTC4, LTD4, and LTE4, which are involved in promoting inflammation, immune cell migration, and airway constriction rxlist.comthieme-connect.de.

Comparative Analysis of this compound's 5-LO Inhibition Potency with Related Eicosanoids

Research indicates that this compound inhibits 5-LO from RBL-1 cells with an IC50 of 55 µM caymanchem.comebiohippo.comlipidmaps.org. This potency is approximately half as potent as 15(S)-HEDE caymanchem.comebiohippo.comlipidmaps.org. Another related oxo-eicosanoid, 5-oxoETE, which is produced from 5(S)-HETE, also exhibits significant inflammatory activity caymanchem.comebiohippo.comlipidmaps.org.

Here is a comparison of this compound and 15(S)-HEDE based on their 5-LO inhibitory activity in RBL-1 cells:

| Compound | 5-LO Inhibition (IC50) |

| This compound | 55 µM |

| 15(S)-HEDE | ~27.5 µM (approximately half the potency of this compound) |

This compound-Mediated Modulation of Intracellular Signaling Cascades

This compound influences several intracellular signaling pathways, including those related to inflammation and antioxidant responses nih.govnih.gov.

Influence of this compound on Inflammatory Signaling Pathways (e.g., NF-κB, IKKβ)

This compound has been shown to inhibit NF-κB-mediated pro-inflammatory responses nih.govnih.gov. The mechanism accounting for this inhibition involves the signaling kinase IKKβ nih.govnih.gov. Studies using recombinant kinase assays have demonstrated that increasing concentrations of this compound lead to decreased IKKβ kinase activity nih.gov. Inhibition greater than 50% was observed at 100 µM of this compound nih.gov. This suggests that this compound may target C179 in the activation loop of IKKβ, similar to other compounds that inhibit NF-κB signaling at this level nih.gov. The NF-κB pathway plays a crucial role in inflammatory responses, and its activation leads to the expression of pro-inflammatory cytokines rsc.orgijbs.complos.org. By inhibiting IKKβ, this compound can prevent the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB translocation and the subsequent expression of inflammatory factors nih.govrsc.orgijbs.complos.orgijbs.com.

This compound-Induced Activation of Antioxidant Response Pathways (e.g., Nrf2)

In cell cultures, this compound activates Nrf2-regulated antioxidant responses nih.govnih.gov. The Nrf2-ARE transcriptional pathway is a primary cellular defense mechanism against oxidative stress and electrophiles nih.govliberty.edu. Activation of Nrf2 typically involves its translocation to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the induction of antioxidant enzymes nih.govliberty.edu. While the exact site(s) of this compound alkylation that lead to Nrf2 activation require further determination, it is likely that this compound activates Nrf2 translocation through pathways that may involve cysteine modifications nih.gov.

Exploration of this compound Interactions with Nuclear Receptors (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play important roles in lipid metabolism, cell proliferation, differentiation, and inflammatory signaling sigmaaldrich.commdpi.com. There are three main subtypes: PPARα, PPARδ, and PPARγ sigmaaldrich.commdpi.com. PPARs function as ligand-activated transcription factors that heterodimerize with retinoid X receptors (RXR) and bind to specific DNA sequences called PPAR response elements (PPREs) to regulate gene expression sigmaaldrich.commdpi.comresearchgate.net. While some eicosanoids and fatty acid derivatives are known to activate PPARs, the interaction of this compound with these receptors is an area of exploration sigmaaldrich.comnih.govpitt.educaymanchem.com. Some research suggests that oxo-fatty acids, including synthetic isomers related to electrophilic fatty acid derivatives, can act as partial agonists of PPARγ pitt.edu. Further investigation is needed to fully elucidate the extent and nature of this compound's interactions with specific PPAR subtypes.

Post-Translational Modification of Proteins by this compound

Electrophilic Properties of this compound and Michael Adduct Formation with Nucleophilic Residues

This compound, an oxoeicosadienoic acid, possesses an α,β-unsaturated carbonyl moiety, which confers upon it electrophilic properties nih.govpitt.educaymanchem.com. This structural feature allows this compound to act as a Michael acceptor, readily reacting with nucleophilic centers in biological molecules pitt.eduresearchgate.nettaylorfrancis.com. Proteins are key targets for such modifications, particularly at specific amino acid residues containing nucleophilic side chains pitt.eduresearchgate.net. The primary nucleophilic residues involved in reactions with electrophilic lipids like this compound are cysteine thiols, although lysine (B10760008) ε-amino groups and histidine imidazole (B134444) nitrogens can also participate pitt.eduresearchgate.netnih.govresearchgate.net.

The reaction between this compound and these nucleophilic residues occurs via Michael addition, resulting in the formation of a covalent adduct researchgate.nettaylorfrancis.comnih.gov. This post-translational modification can alter protein function, structure, and stability, thereby influencing various cellular signaling pathways pitt.eduresearchgate.netnih.gov. Studies with other electrophilic lipids containing α,β-unsaturated carbonyls have demonstrated their ability to form Michael adducts with cysteine, lysine, and histidine residues in model peptides and proteins nih.govresearchgate.netnih.gov. While cysteine residues are generally the most reactive due to the lower pKa of the thiol group, the specific protein environment and the accessibility of the nucleophilic residue can influence reactivity nih.govnih.govnih.gov. The formation of these adducts can be reversible, particularly with thiols, and can also lead to secondary reactions, such as intramolecular Schiff base formation in the case of reactions with aldehydes researchgate.netnih.gov.

Role of Glutathione (B108866) S-Transferases (GSTs) in this compound Bioavailability and Signaling

Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates, including endogenous compounds like oxidized lipids and xenobiotics wikipedia.orgmdpi.comwikipedia.org. This conjugation reaction, often involving a nucleophilic attack by the sulfhydryl group of GSH on the electrophilic center of the substrate, renders the modified compound more water-soluble and facilitates its excretion wikipedia.orgmdpi.comwikipedia.org.

This compound, being an electrophilic molecule, is a potential substrate for GST-catalyzed conjugation with GSH nih.govgoogleapis.com. This reaction forms a glutathione adduct of this compound (this compound-GSH). The formation of this adduct can significantly impact the bioavailability of free this compound within the cell nih.gov. By conjugating with GSH, GSTs can reduce the intracellular concentration of free this compound that is available to react with and modify protein targets nih.gov.

Research on related electrophilic lipids, such as 15-oxoETE, has shown that inhibiting GSTs leads to an increase in the intracellular concentration of the free electrophile, subsequently enhancing its signaling capacity nih.gov. This occurs because the reduced GST activity results in less conjugation of the electrophile with GSH, leaving more of the free compound available for adduction to protein targets nih.gov. While the non-enzymatic reaction between electrophiles and GSH can occur, GSTs significantly enhance the rate of this conjugation for many substrates nih.gov. Therefore, GSTs act as critical regulators of the cellular levels of electrophilic lipids like this compound, thereby influencing the extent of protein modification and downstream signaling events mdpi.comnih.gov.

The interaction between GSTs and electrophilic lipids is not limited to catalytic conjugation. Some GSTs can also interact directly with signaling proteins, influencing pathways independent of their catalytic activity mdpi.comnih.gov. However, in the context of electrophilic lipid detoxification and bioavailability, the catalytic conjugation with GSH is a primary mechanism by which GSTs modulate the effects of compounds like this compound mdpi.comnih.gov.

Here is a summary of the interaction between this compound, nucleophilic residues, and GSTs:

| Component | Property/Role | Interaction with this compound | Outcome |

| This compound | Electrophilic lipid with α,β-unsaturated carbonyl nih.govpitt.educaymanchem.com | Acts as a Michael acceptor pitt.eduresearchgate.nettaylorfrancis.com | Forms covalent adducts with nucleophilic residues on proteins and with GSH pitt.eduresearchgate.netnih.govnih.gov |

| Nucleophilic Residues | Cysteine, Lysine, Histidine in proteins pitt.eduresearchgate.netnih.govresearchgate.net | Act as Michael donors researchgate.netnih.gov | Undergo post-translational modification via Michael addition with this compound pitt.eduresearchgate.netnih.gov |

| Glutathione (GSH) | Abundant intracellular thiol, nucleophile wikipedia.orgwikipedia.orgnih.gov | Reacts with this compound (enzymatic and non-enzymatic) nih.govnih.gov | Forms this compound-GSH adduct nih.gov |

| Glutathione S-Transferases (GSTs) | Enzymes catalyzing GSH conjugation to electrophiles wikipedia.orgmdpi.comwikipedia.org | Catalyze the conjugation of this compound with GSH nih.govgoogleapis.com | Reduce intracellular free this compound, affecting its bioavailability and protein adduction mdpi.comnih.gov |

Preclinical Biological Roles and Functional Implications of 15 Oxoede

Anti-inflammatory Actions of 15-OxoEDE in Preclinical Models

Preclinical studies have explored the anti-inflammatory potential of this compound in various in vitro and ex vivo systems. Its effects have been observed through the modulation of inflammatory markers, influence on leukotriene production, and regulation of pro-inflammatory cytokine expression.

Reduction of Inflammatory Markers in In Vitro and Ex Vivo Systems by this compound

Research indicates that this compound can reduce inflammatory markers in cell culture models. A study demonstrated that treatment with this compound significantly reduced inflammatory markers in these systems, supporting its potential as an anti-inflammatory agent. While specific data on the reduction of individual markers by this compound is still being elucidated, related oxylipins have shown associations with inflammatory states. For instance, this compound levels were found to be significantly lower in the saliva of cystic fibrosis patients compared to controls, where higher levels of certain oxylipins were associated with anti-inflammatory effects. cysticfibrosisnewstoday.comresearchgate.net In systemic lupus erythematosus (SLE) patients, this compound was among the oxylipins that showed altered levels in serum. frontiersin.org

Impact of this compound on Leukotriene Production and Pro-inflammatory Mediator Biosynthesis

This compound has been shown to interact with enzymes involved in inflammatory processes, specifically inhibiting 5-lipoxygenase (5-LO). caymanchem.comlipidmaps.orgebiohippo.com 5-LO is a critical enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. nih.govcreative-proteomics.comselfhacked.com By inhibiting 5-LO, this compound can potentially reduce the production of leukotrienes. Studies have reported an IC50 value of 55 µM for this compound's inhibition of 5-LO from RBL-1 cells. caymanchem.comlipidmaps.orgebiohippo.com This inhibitory effect is approximately two-fold lower than that of 15(S)-HEDE. caymanchem.comlipidmaps.orgebiohippo.com

This compound-Mediated Modulation of Pro-inflammatory Cytokine Expression

Studies have investigated the effect of 15-OxoETE (a related oxo-eicosatetraenoic acid) on pro-inflammatory cytokine expression, providing insights into the potential mechanisms of action for oxo-fatty acids like this compound. 15-OxoETE was shown to inhibit pro-inflammatory cytokine expression. nih.gov In THP-1 cells stimulated with LPS, simultaneous treatment with 15-OxoETE resulted in a significant reduction in the expression of TNFα, IL-6, and IL-1β mRNA. nih.gov Specifically, decreases of 86%, 98%, and 61% in the relative expression of TNFα, IL-6, and IL-1β, respectively, were observed compared to LPS stimulation alone. nih.gov This modulation of cytokine expression by 15-OxoETE suggests a similar potential for this compound in influencing inflammatory signaling pathways, possibly through mechanisms involving NF-κB inhibition and Nrf2 activation, which are known to be modulated by electrophilic fatty acids. nih.gov

Table 1: Impact of 15-OxoETE on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated THP-1 Cells

| Cytokine | Relative Expression (LPS only) | Relative Expression (LPS + 15-OxoETE) | Percentage Decrease |

| TNFα | Increased | Significantly Abrogated | 86% nih.gov |

| IL-6 | Increased | Significantly Abrogated | 98% nih.gov |

| IL-1β | Increased | Significantly Abrogated | 61% nih.gov |

This compound's Influence on Cellular Proliferation

Preclinical research has also explored the effects of this compound on cellular proliferation, highlighting its potential anti-proliferative actions and the significance of its structural features in this regard.

Anti-proliferative Effects of this compound in Preclinical Cell Models

This compound has demonstrated anti-proliferative effects in preclinical cell models. At the very least, 15-OxoETE, a closely related compound, displays anti-proliferative actions towards endothelial cells in culture. nih.govnih.gov 15-OxoETE was shown to inhibit the proliferation of human vascular vein endothelial cells by suppressing DNA synthesis. nih.govebi.ac.uknih.gov This resulted in a dose-dependent decrease in cellular proliferation. nih.gov The anti-proliferative effect on endothelial cells suggests a potential antiangiogenic role. nih.govebi.ac.uknih.govmdpi.com While direct comprehensive data on this compound's anti-proliferative effects across various cell types is still emerging, the observed activity of 15-OxoETE provides a strong indication of similar potential for this compound.

Table 2: Effect of 15-OxoETE on Human Vascular Vein Endothelial Cell (HUVEC) Proliferation

| Treatment | Effect on DNA Synthesis (BrdU incorporation) | Effect on Cellular Proliferation |

| 15-OxoETE (1-20 µM) | Inhibited nih.gov | Dose-dependent decrease nih.gov |

Significance of the Keto Group in this compound's Eicosanoid Signaling and Cell Proliferation

The presence of the keto group in oxo-eicosanoids like this compound is considered significant for their biological activities, particularly in eicosanoid signaling and effects on cell proliferation. 15-oxo-ETE's anti-proliferative effects highlight the importance of the keto group in eicosanoid signaling. This feature is shared by this compound, although it is noted as being understudied in this specific compound. The electrophilic character conferred by the α,β-unsaturated ketone structure is central to the signaling properties of these oxidized fatty acids, influencing mechanisms such as the modulation of inflammatory signaling via Nrf2 and NF-κB pathways. nih.gov The enzymatic oxidation of a hydroxyl-fatty acid to an electrophilic α,β-unsaturated carbonyl species by enzymes like 15-PGDH is crucial for conferring these pleiotropic anti-inflammatory signaling properties. nih.gov

Table 3: Key Structural Feature and Associated Functional Implication

| Structural Feature | Functional Implication in Eicosanoid Signaling and Cell Proliferation |

| Keto group (specifically in an α,β-unsaturated carbonyl) | Confers electrophilic character, significant for signaling and anti-proliferative actions. nih.gov Modulates inflammatory signaling via Nrf2 and NF-κB. nih.gov |

This compound as a Preclinical Biomarker and Diagnostic Candidate

Eicosanoids, a class of lipid mediators that includes this compound, are recognized as significant signaling molecules and regulators of inflammation and oxidative stress. researchgate.netnih.gov Due to these roles, eicosanoids are considered potential biomarkers for various disease states and pathological conditions. researchgate.netnih.gov

Preclinical studies utilizing animal models are crucial for identifying and validating biomarkers for human diseases. In the context of inflammatory bowel disease (IBD), a chronic inflammatory disorder, eicosanoids have been investigated for their potential as biomarkers for disease severity and therapeutic responses. researchgate.netnih.gov

Research has demonstrated the ability to quantify this compound (also referred to as 15-KEDE) in preclinical models. A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of numerous eicosanoids, including this compound, in biological samples such as mouse colons. researchgate.netnih.gov This method was successfully applied to evaluate eicosanoid metabolites in mice subjected to colitis, a widely used murine model of IBD, in comparison to untreated, healthy control mice. researchgate.netnih.gov

The successful quantification of this compound in this preclinical model of colitis highlights its potential as a candidate biomarker for inflammatory conditions like IBD. The ability to measure its levels in a disease model provides a basis for further investigation into its association with disease activity, progression, and response to potential therapies in a preclinical setting. Identifying and validating such lipid mediators as biomarkers in preclinical models can contribute to understanding disease pathogenesis and potentially aid in the development of diagnostic or prognostic tools. researchgate.netnih.gov

While the quantification of this compound in a preclinical IBD model supports its consideration as a biomarker candidate, further research is necessary to fully elucidate its specific role and validate its utility as a reliable preclinical indicator of disease status or therapeutic response.

Content Not Found:

Information specifically detailing the inhibitory effects of this compound on specific bacterial strains in preclinical contexts (Section 4.3.1) and the association of this compound in plant extracts with antimicrobial activities (Section 4.3.2) was not identified in the reviewed literature. Similarly, specific preclinical studies demonstrating a direct association of this compound with cardiac remodeling parameters such as Left Ventricular Mass Index (Section 4.4.1) or its modulation of lipid metabolites in preclinical disease models like Non-alcoholic Fatty Liver Disease (Section 4.4.2) were not found within the scope of the search results.

Identification of this compound as a Metabolite Associated with Preclinical Disease States (e.g., Atrial Fibrillation, Systemic Lupus Erythematosus)

Studies utilizing mass spectrometry-based metabolomic profiling have identified this compound as a metabolite associated with several preclinical disease states, including Systemic Lupus Erythematosus (SLE) and Atrial Fibrillation (AF).

In the context of Systemic Lupus Erythematosus, targeted mass spectrometry analysis of serum samples from SLE patients and healthy controls revealed that this compound was among the oxylipins that were absolutely quantified and found to be significantly changed in SLE patients. frontiersin.orgnih.gov Dysregulation of oxylipin metabolism is a recognized feature in various diseases, including inflammatory and autoimmune conditions like SLE. frontiersin.orgnih.gov Further analysis indicated that this compound demonstrated potential as an individual oxylipin biomarker for the classification of SLE patients from healthy controls, exhibiting an Area Under the Curve (AUC) of 0.745 in univariate ROC analysis. frontiersin.orgnih.gov

Research investigating the association of eicosanoid metabolites with incident Atrial Fibrillation has also identified this compound as a relevant compound. In a study involving a large cohort, this compound was one of six eicosanoids found to be significantly associated with incident AF after adjusting for known clinical risk factors. researchgate.netresearchgate.net

Beyond these specific diseases, this compound, as a derivative of eicosadienoic acid, has been associated with subclinical cardiac remodeling, including parameters such as left ventricular mass index (LVMI) and left ventricular end-diastolic volume index (LVEDV). ahajournals.orgresearchgate.net These associations suggest a potential role for this compound in pathways contributing to conditions like heart failure with preserved ejection fraction (HFpEF). ahajournals.orgresearchgate.net

Quantitative Analysis of this compound in Preclinical Biological Samples

Quantitative analysis of this compound in preclinical biological samples is primarily achieved through advanced mass spectrometry-based techniques. Liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely employed for the detection and quantification of oxylipins, including this compound, in complex biological matrices such as serum, plasma, and tissues. researchgate.netresearchgate.netnih.govshimadzu.commdpi.com These methods offer advantages in terms of sensitivity and selectivity compared to older techniques like immunoassays or traditional HPLC-UV/fluorescence. nih.govmdpi.com

Targeted mass spectrometry approaches, such as multiple reaction monitoring (MRM-MS), are particularly valuable for the absolute quantification of specific oxylipins like this compound in preclinical studies. frontiersin.orgnih.govnih.gov These methods involve monitoring specific precursor-product ion transitions characteristic of the target analyte. For instance, in a validated LC-MS/MS method for quantifying eicosanoids, this compound (or 15-KEDE) was monitored using a specific transition (321.50 > 223.45) with a retention time of 19.1 minutes. nih.gov Such methods are validated for parameters including accuracy, precision, sensitivity, and dynamic range to ensure reliable quantification in biological samples. nih.gov

In the study on Systemic Lupus Erythematosus, targeted mass spectrometry enabled the absolute quantification of 92 oxylipins, including this compound, in serum samples from a cohort of SLE patients and healthy controls. frontiersin.orgnih.gov This quantitative data was crucial for identifying the significantly changed oxylipins and evaluating their potential as biomarkers. frontiersin.orgnih.gov

The development and application of sensitive and selective LC-MS/MS assays are essential for overcoming limitations associated with the low concentrations and structural similarities of oxylipins in biological systems, thereby providing reliable data for preclinical investigations into the roles of metabolites like this compound in disease pathogenesis. nih.govmdpi.com

Methodological Approaches in the Academic Research of 15 Oxoede

Advanced Analytical Techniques for 15-OxoEDE Detection and Quantification

Precise identification and quantification of this compound in complex biological matrices are crucial for understanding its presence and metabolic fate. Mass spectrometry-based techniques, often coupled with chromatographic separation, are central to these efforts.

Mass Spectrometry-Based Metabolomics for Comprehensive this compound Profiling

Mass spectrometry (MS) is a powerful tool in metabolomics for identifying and quantifying metabolites in a sample, capable of detecting hundreds of metabolites in a single experiment. silantes.com This allows scientists to investigate metabolic pathways and identify potential biomarkers. silantes.com MS-based approaches offer high sensitivity and resolution, enabling the capture of metabolomic changes. nih.gov Metabolomics studies can employ either targeted or non-targeted approaches. nih.gov Targeted metabolomics focuses on the precise quantification of a predefined set of metabolites, while non-targeted metabolomics aims for a comprehensive analysis of all detectable metabolites, providing a broader view of the metabolome. silantes.comnih.gov Mass spectrometry is often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) to separate molecules before detection, enhancing its effectiveness for complex biological samples. silantes.com High-resolution accurate mass (HRAM) MS systems, combined with enhanced metabolite databases, have significantly improved metabolite identification. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise this compound Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of eicosanoids, including this compound, in various biological matrices such as plasma and tissues. nih.govnih.govresearchgate.netnih.gov This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. thermofisher.comnih.govnih.govresearchgate.net LC-MS/MS methods for eicosanoid quantification are often developed and validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA), to ensure accuracy and precision. nih.govresearchgate.net

The technique typically involves optimizing parameters such as chromatographic separation conditions (e.g., using specific columns and mobile phases) and mass spectrometer settings. nih.govnih.govresearchgate.net For instance, a method for simultaneous quantification of lipid biomarkers in a murine model of colitis utilized a Shim-Pack XR-ODSIII column with a gradient of acetonitrile (B52724) and 0.1% acetic acid in water. nih.govresearchgate.net Eicosanoids are commonly analyzed in negative-ionization mode, and multiple reaction monitoring (MRM) is employed for targeted analysis, involving the selection of precursor and product ion pairs and optimizing collision energies for each analyte. nih.govnih.govlipidmaps.org This targeted MRM approach provides higher sensitivity compared to unbiased full scan MS analysis. lipidmaps.org

Sample preparation, often involving solid-phase extraction (SPE), is a critical step before LC-MS/MS analysis to clean up the sample and concentrate the analytes. nih.govnih.gov Internal standards, such as deuterated analogues, are typically used to improve the accuracy of quantification by accounting for variations during sample preparation and analysis. nih.govlipidmaps.org

LC-MS/MS methods for oxylipin analysis, including this compound, have demonstrated high sensitivity with low limits of quantification (LLOQ). For example, an LC-MS/MS method for quantifying oxylipins in plasma reported an LLOQ for this compound. nih.gov Another method for eicosanoid quantification in mouse colons showed LLOQ values ranging from 0.01 to 1 ng/mL for various analytes, with a large dynamic range. nih.govresearchgate.net

Studies have successfully applied LC-MS/MS to quantify this compound in different biological contexts. In a study investigating lipid biomarkers for inflammatory bowel disease, an LC-MS/MS method was used to quantify this compound in mouse colons. nih.govresearchgate.net Another study quantifying plasma oxylipins also included this compound in its LC-MRM-MS analysis. nih.gov Research investigating oxylipins in systemic lupus erythematosus utilized a mass spectrometry-based analysis to quantify this compound in serum. frontiersin.org

The following table summarizes representative LC-MS/MS parameters used for this compound analysis based on available data:

| Analyte | Precursor m/z | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |

| This compound | 321 | 223, 195 | 22, 20 | 9.21 nih.gov |

| This compound | 321.50 | 223.45 | 19.1 | Not specified researchgate.net |

| This compound | 321 | 223 | -32 | 4.49 lipidmaps.org |

Note: Collision energy values may be presented differently depending on the instrument and method.

Establishment and Utilization of In Vitro and Ex Vivo Model Systems for this compound Functional Characterization

To understand the biological functions and mechanisms of this compound, researchers utilize various in vitro and ex vivo model systems that allow for controlled experimentation.

Application of Specific Cell Culture Models (e.g., RBL-1, THP-1, HEK293T Cells) in this compound Research

Cell culture models are widely used in this compound research to investigate its effects on specific cell types and biological processes. These models offer a controlled environment to study cellular responses without the complexity of a whole organism.

RBL-1 cells, a rat basophilic leukemia cell line, have been used to study the effects of this compound on 5-lipoxygenase (5-LO) activity. Research has shown that this compound inhibits 5-LO from RBL-1 cells with an IC50 of 55 µM. bertin-bioreagent.comcaymanchem.com This finding suggests a potential role for this compound in modulating inflammatory pathways by affecting leukotriene biosynthesis. bertin-bioreagent.com

THP-1 cells, a human monocytic leukemia cell line, are commonly used as an in vitro model for studying monocyte and macrophage functions, including inflammatory responses. nih.govnih.govmoleculardevices.com These cells can be differentiated into macrophage-like cells, making them suitable for investigating the interactions of compounds like this compound with immune cells. moleculardevices.com While THP-1 cells are a valuable model for estimating immune-modulating effects, findings should be validated by in vivo studies. nih.gov

HEK293T cells, a human embryonic kidney cell line, are frequently used in research for protein expression and signaling pathway studies. While not specifically highlighted in the provided search results in direct relation to this compound, HEK293T cells are a standard tool in molecular biology and could be utilized to investigate how this compound interacts with specific receptors or influences signaling cascades if such interactions are hypothesized.

Cell culture studies have indicated that treatment with this compound can significantly reduce inflammatory markers, supporting its potential as an anti-inflammatory agent.

Utilization of Preclinical Animal Models in Studying this compound's Biological Roles

Preclinical animal models are essential for studying the biological roles of this compound in a more complex, in vivo setting, allowing for the investigation of systemic effects and interactions within a whole organism. These models provide a more comprehensive understanding of a compound's characteristics compared to cell culture methods alone. nih.gov

Animal models, particularly rodents like mice and rats, are widely used in preclinical research due to factors such as genetic manipulability and physiological similarities to humans that allow for the replication of certain disease states. nih.gov The use of appropriate animal models is crucial for maximizing disease replication and addressing ethical considerations associated with human experiments. nih.govupenn.edu

While specific detailed research findings on this compound exclusively in preclinical animal models were not extensively detailed in the provided search results, the general utility of these models in eicosanoid research and inflammatory studies is well-established. nih.govresearchgate.netnih.gov For instance, a sensitive LC-MS/MS method was successfully applied to evaluate eicosanoid metabolites, including this compound, in mice subjected to colitis, demonstrating the application of animal models in studying eicosanoid profiles in disease states. nih.govresearchgate.net Preclinical studies are also used to investigate anti-inflammatory properties of compounds, which aligns with the potential anti-inflammatory role suggested for this compound. nih.gov

Preclinical animal models are integral in understanding disease mechanisms, interorgan crosstalk, systemic dysregulation, and in developing novel therapeutics. mdpi.com They play a role in assessing the toxicity of biochemical agents and advancing the clinical application of new drugs. nih.gov

Specialized Biochemical and Molecular Techniques for this compound Studies

Beyond analytical and model system approaches, specialized biochemical and molecular techniques are employed to delve into the specific interactions and mechanisms of this compound at a molecular level.

Biochemical techniques are fundamental for studying the molecular processes within living organisms, enabling the analysis and manipulation of biological molecules. solubilityofthings.com These techniques include enzyme assays, which are crucial for studying enzyme kinetics and mechanisms, and can be used to evaluate the activity of enzymes in various conditions. solubilityofthings.com Given that this compound is known to interact with enzymes like 5-lipoxygenase, enzyme assays are directly applicable to studying its effects on such targets. bertin-bioreagent.comcaymanchem.com The inhibition of 5-LO by this compound, with an IC50 of 55 µM in RBL-1 cells, is a direct example of a finding derived from biochemical studies. bertin-bioreagent.comcaymanchem.com

Molecular techniques, such as those used to study gene expression (e.g., RT-qPCR, RNAseq) or protein levels (e.g., Western blotting), can be applied to investigate how this compound influences the expression of genes or proteins involved in relevant pathways. nih.govsolubilityofthings.com For instance, studies evaluating potential anti-inflammatory agents in preclinical models have measured changes in interleukin-10 (IL-10) gene expression. nih.gov

Other relevant biochemical and molecular techniques include:

Spectroscopy Techniques: Used to determine the concentration and structural characteristics of biological molecules and can provide insights into molecular functional groups and chemical bonding. solubilityofthings.com

Chromatography Methods: Employed for separating and purifying complex mixtures of biomolecules, essential for isolating this compound or proteins it interacts with. solubilityofthings.com

Electrophoresis: Useful for analyzing the size and charge of proteins and nucleic acids. solubilityofthings.com

Mass Spectrometry: While also an analytical technique for identification and quantification, MS can be used in a more specialized biochemical context to study protein-ligand interactions or identify modified biomolecules. solubilityofthings.com

These specialized techniques allow researchers to dissect the precise molecular interactions and downstream effects of this compound, complementing the findings from analytical and model system studies.

Isotopic Labeling Strategies for Tracing this compound Metabolic Fates

Isotopic labeling is a powerful technique employed to investigate the metabolic pathways and transformations of biomolecules like this compound. By incorporating stable, non-radioactive isotopes into the compound, researchers can trace its movement, incorporation into other molecules, and degradation products within a biological system. The most commonly utilized stable isotopes in metabolomics and lipidomics research include ²H (deuterium) and ¹³C metwarebio.comnumberanalytics.comchempep.com.

The principle behind stable isotope tracing involves introducing the isotopically labeled this compound into a biological system, such as cell cultures or animal models metwarebio.com. As the compound undergoes metabolic processes, the isotopic label is retained in the resulting metabolites. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled metabolites metwarebio.comnumberanalytics.comchempep.combitesizebio.com. The presence and distribution of the isotopic label in different molecules provide dynamic insights into the metabolic fate of the original this compound, revealing active pathways, reaction rates, and carbon or hydrogen fluxes metwarebio.comnumberanalytics.combitesizebio.com.

The selection of the appropriate stable isotope label is contingent upon the specific metabolic pathways under investigation numberanalytics.com. For tracing the carbon skeleton of this compound through metabolic conversions, ¹³C labeling is typically employed. Deuterium (²H) labeling can be useful for studying processes involving hydrogen atoms, such as oxidation or reduction reactions, or for use as an internal standard in quantitative analysis lipidmaps.org.

Metabolic tracing with isotopic labeling complements traditional metabolomics approaches, which provide a static snapshot of metabolite concentrations at a given time bitesizebio.com. By tracking labeled atoms over time, researchers gain a dynamic understanding of how this compound is processed and transformed within a living system. This includes identifying precursor-product relationships and determining the relative activity of different metabolic routes. Tailored isotope tracing studies involve careful experimental design, precise isotopic labeling of the compound, appropriate sample preparation, and advanced data analysis to accurately interpret the complex patterns of isotopic enrichment in downstream metabolites metwarebio.com.

Spectroscopic and Chromatographic Methods for this compound Structure and Stereochemistry Confirmation

Confirming the structure and stereochemistry of this compound is fundamental to its study. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound contains conjugated double bonds at the 11E and 13E positions adjacent to a keto group at C15, forming a conjugated dienone system. This chromophore exhibits characteristic absorption in the UV-Vis spectrum. A reported maximum absorbance (λmax) for this compound is 279 nm caymanchem.com, which is consistent with the presence of such a conjugated system . UV-Vis detection is often coupled with chromatographic methods like HPLC for the analysis and identification of conjugated lipids.

Mass Spectrometry (MS): MS is indispensable for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HR-MS), utilizing instruments such as Orbitrap Fusion, provides highly accurate mass measurements, allowing for the determination of the elemental composition . LC-MS and GC-MS are widely used techniques for the analysis of oxylipins, including this compound, in biological samples nih.govnih.govshimadzu.comgoogleapis.com.

For quantitative analysis and targeted identification, triple-quadrupole MS operating in multiple reaction monitoring (MRM) mode is frequently used lipidmaps.orgnih.govshimadzu.com. Eicosanoids like this compound are typically detected in negative electrospray ionization (ESI) mode due to the facile deprotonation of the carboxyl group lipidmaps.orgnih.gov. Specific precursor-to-product ion transitions are monitored for selective detection and quantification. For this compound, an m/z transition of 321 -> 113 has been reported in one method nih.gov. Other MS2 data for the [M-H]- ion (m/z 321.2435) show prominent fragment ions at m/z 277.2, 207.1, and 303.2 nih.gov. Comparing experimental MS/MS fragmentation patterns with spectral databases like mzCloud further aids in structural confirmation .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of this compound. Both ¹H and ¹³C NMR are standard techniques for structural characterization molbase.comrsc.orghmdb.ca. For confirming the stereochemistry of the double bonds (11Z,13E), Nuclear Overhauser Effect Spectroscopy (NOESY) is a valuable 2D NMR technique. NOESY experiments can reveal spatial proximity between protons, allowing for the assignment of cis (Z) and trans (E) configurations of double bonds . NMR is also used in conjunction with stable isotope labeling for metabolic studies metwarebio.comnumberanalytics.comchempep.combitesizebio.com.

Chromatographic Methods:

Chromatographic techniques are essential for separating this compound from complex biological matrices or reaction mixtures and for resolving potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation of oxylipins nih.gov. It is commonly coupled with MS (HPLC-MS, LC-MS/MS, UPLC-MS/MS) for online separation and detection lipidmaps.orgnih.govnih.govshimadzu.com. Reversed-phase HPLC using C18 columns is a standard approach for separating fatty acid derivatives like this compound nih.gov. Gradient elution, employing mobile phases consisting of mixtures of water, acetonitrile, isopropanol, and methanol, often with the addition of acidic modifiers (e.g., acetic acid, formic acid) or ammonium (B1175870) salts, is used to achieve optimal separation nih.govnih.gov.

Gas Chromatography (GC): GC, typically coupled with MS (GC-MS, GC-MS/MS), is also used for oxylipin analysis nih.govshimadzu.comnih.gov. However, due to the relatively low volatility of fatty acids and their derivatives, GC analysis usually requires prior chemical derivatization of polar functional groups, such as the carboxyl group and any hydroxyl groups, to increase their volatility and thermal stability nih.gov. Silylation using reagents like N, O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common derivatization method for GC analysis nih.gov.

Thin-Layer Chromatography (TLC): While less common for routine quantification compared to HPLC and GC, TLC can be used as a preliminary separation or purification step before MS analysis nih.gov. It has also historically been applied in the separation of diastereomers for stereochemical studies of lipids aocs.org.

Chiral Chromatography: For compounds with chiral centers, chiral chromatography (HPLC or GC with chiral stationary phases) is used to separate enantiomers or diastereomers. While this compound itself, with its defined double bond stereochemistry (Z at 11 and E at 13) and a keto group at 15, does not possess a chiral center at the oxo position, related hydroxy fatty acids do. Techniques developed for determining the stereochemistry of chiral lipids, such as using chiral stationary phases or forming diastereomeric derivatives followed by chromatographic separation (like Marfey's method for amino acids, adapted for other molecules), are relevant in the broader context of analyzing oxylipins and related metabolic pathways where chiral intermediates or products might be involved nih.govaocs.orgmdpi.comnih.gov.

The combination of these spectroscopic and chromatographic techniques provides a comprehensive suite of tools for the rigorous identification, structural characterization, and quantitative analysis of this compound in various research contexts.

Table 1: Spectroscopic Data for this compound

| Property | Value | Method/Context | Source |

| UV λmax | 279 nm | Characteristic of conjugated dienone chromophore | caymanchem.com |

| Molecular Formula | C₂₀H₃₄O₃ | - | nih.gov |

| Molecular Weight | 322.48 - 322.5 g/mol | - | nih.gov |

| Monoisotopic Mass | 322.2508 | - | ebi.ac.uk |

| Precursor Ion ([M-H]-) | 321.2435 or 321 | ESI-MS/MS | nih.govnih.gov |

| Fragment Ions ([M-H]-) | m/z 277.2, 207.1, 303.2 (Top 3) or m/z 113 | ESI-MS/MS | nih.govnih.gov |

Table 2: Common Chromatographic Methods for Oxylipin Analysis (including this compound)

| Method | Coupled Detection | Common Stationary Phases | Typical Mobile Phase Components | Notes | Source |

| HPLC | UV-Vis, MS, MS/MS | Reversed-phase (e.g., C18) | Water, Acetonitrile, Isopropanol, Methanol, Acidic modifiers | Primary technique for separation | nih.govnih.gov |

| GC | MS, MS/MS | - | Carrier gas (e.g., Helium) | Requires derivatization for volatility | nih.govnih.gov |

| TLC | Densitometry, MS | Silica gel | Various organic solvent mixtures | Useful for sample prep and preliminary separation | nih.govaocs.org |

| Chiral HPLC | UV-Vis, MS | Chiral stationary phases | Mobile phases depend on stationary phase and analyte properties | Used for separation of stereoisomers | nih.govmdpi.comnih.gov |

Future Research Directions and Unanswered Questions Regarding 15 Oxoede

Elucidation of Underexplored Molecular Targets and Signaling Pathways of 15-OxoEDE

While initial research has suggested that this compound, an oxoeicosadienoic acid, may exert its effects through pathways similar to other oxidized fatty acids, a comprehensive understanding of its specific molecular targets remains elusive. Future investigations should prioritize the identification and validation of novel protein interactions and signaling cascades directly modulated by this compound.

A promising area of investigation is the potential interaction of this compound with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). Analogous compounds, like 13-oxo-octadecadienoic acid (13-oxo-ODE), have been shown to activate PPARs, suggesting that this compound might also function as a ligand for these receptors, thereby influencing gene expression related to lipid metabolism and inflammation.

Furthermore, the electrophilic nature of this compound, conferred by its α,β-unsaturated ketone moiety, suggests that it could interact with and modulate the function of proteins via Michael addition. This opens up the possibility of a wide range of currently unknown protein targets. Advanced chemoproteomic approaches, utilizing bioorthogonal probes, could be instrumental in identifying these covalent protein adducts and unveiling novel signaling pathways. For instance, the Keap1-Nrf2 pathway, a critical regulator of antioxidant responses, and the NF-κB signaling pathway, a key mediator of inflammation, are known to be modulated by electrophilic lipids and represent high-priority targets for investigation in the context of this compound.

The potential for this compound to interact with G-protein coupled receptors (GPCRs) also warrants exploration. Many lipid mediators signal through GPCRs, and identifying a specific receptor for this compound would be a significant breakthrough in understanding its mechanism of action.

Comprehensive Characterization of this compound's Biological Activities in Diverse Preclinical Disease Models

The full therapeutic potential of this compound can only be realized through a thorough evaluation of its biological activities in a wide array of preclinical disease models. While the anti-inflammatory properties of related compounds are well-documented, the specific effects of this compound in various pathological contexts need to be systematically investigated.

Future preclinical studies should focus on the following areas:

Inflammatory Diseases: Given the established anti-inflammatory effects of similar oxidized lipids, evaluating this compound in models of chronic inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory conditions is a logical next step.

Cancer: The role of lipid metabolites in cancer is complex, with both pro- and anti-tumorigenic effects reported. Investigating the impact of this compound on cancer cell proliferation, apoptosis, and metastasis in various cancer models, including colorectal and lung cancer, is crucial.

Cardiovascular Diseases: Oxidized lipids are known to play a significant role in the pathogenesis of cardiovascular diseases. Studies in animal models of atherosclerosis, myocardial infarction, and heart failure could reveal potential protective or detrimental effects of this compound. nih.gov

| Disease Area | Potential Preclinical Models | Key Parameters to Investigate |

|---|---|---|

| Inflammatory Diseases | Collagen-induced arthritis (Rheumatoid Arthritis), DSS-induced colitis (IBD), Experimental autoimmune encephalomyelitis (Neuroinflammation) | Inflammatory markers (cytokines, chemokines), immune cell infiltration, tissue damage scores |

| Cancer | Xenograft and genetically engineered mouse models of colorectal, breast, and lung cancer | Tumor growth and metastasis, apoptosis and proliferation markers, angiogenesis |

| Cardiovascular Diseases | ApoE-/- mice on a high-fat diet (Atherosclerosis), Ischemia-reperfusion models (Myocardial Infarction), Pressure overload-induced cardiac hypertrophy (Heart Failure) | Plaque formation, infarct size, cardiac function, fibrosis, inflammatory cell infiltration |

Further Delineation of Enzymatic and Non-Enzymatic Pathways Modulating this compound Levels In Vivo

This compound is known to be produced from the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE). However, a more detailed understanding of the specific enzymes and non-enzymatic processes that govern its formation and degradation in vivo is essential for manipulating its levels for therapeutic benefit.

Enzymatic Pathways:

Future research should focus on identifying the specific lipoxygenases (LOX) and cyclooxygenases (COX) involved in the initial oxygenation of the parent fatty acid and the subsequent dehydrogenases that convert 15-HEDE to this compound. 15-lipoxygenase-1 (15-LOX-1) is a likely candidate for the initial step, and further studies using specific inhibitors and genetically modified animal models are needed to confirm its role. nih.gov

Non-Enzymatic Pathways:

The contribution of non-enzymatic, free radical-mediated oxidation to the formation of this compound also requires further investigation. unc.edu Understanding the conditions that favor non-enzymatic production, such as oxidative stress, will be crucial for interpreting its role in disease pathogenesis.

Investigation of this compound's Role in Inter-Organelle and Inter-Cellular Communication

Bioactive lipids play critical roles as signaling molecules in both intracellular and intercellular communication. wikipedia.orglongdom.orgresearchgate.net The potential for this compound to act as a signaling mediator in these processes is an exciting and largely unexplored area of research.

Inter-Organelle Communication:

Future studies should investigate whether this compound can be transported between different cellular organelles, such as the endoplasmic reticulum, mitochondria, and peroxisomes, and how it might influence their function and communication. nih.govembopress.orgfrontiersin.org Given the role of oxidized lipids in modulating membrane properties, this compound could impact organelle integrity and signaling.

Inter-Cellular Communication:

Research is also needed to determine if this compound can be released from cells and act on neighboring cells in a paracrine fashion. nih.gov This could involve signaling through cell surface receptors or by direct entry into adjacent cells. Understanding these communication pathways will be vital for deciphering its role in tissue-level physiology and pathology.

Development of Novel Research Tools and Methodologies for Advanced this compound Investigations

Advancing our understanding of this compound is contingent on the development of more sophisticated and specific research tools and methodologies.

Analytical Methods:

While mass spectrometry-based methods are the current standard for the quantification of this compound, there is a need for the development of more sensitive and high-throughput analytical techniques. lipidmaps.orgnih.govnih.gov This will be crucial for accurately measuring its low endogenous concentrations in biological samples. The development of specific enzyme immunoassays (EIAs) could provide a more accessible and routine method for its quantification. nih.govacs.org

Molecular Probes:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 15-OxoEDE in laboratory settings?

- This compound is synthesized via enzymatic oxidation of 15-HEDE (15-hydroxyeicosatetraenoic acid) using lipoxygenase pathways or chemical oxidants like hydrogen peroxide. Purification typically involves reverse-phase HPLC with UV detection (λ = 235 nm) to confirm structural integrity. Purity (>95%) is validated using mass spectrometry and NMR spectroscopy .

Q. What structural characteristics differentiate this compound from other oxo-eicosanoids?

- The presence of a ketone group at the C15 position distinguishes this compound from its precursor, 15-HEDE, and related metabolites like 5-oxoETE. This modification reduces hydrophilicity and alters receptor-binding specificity, impacting its role in lipid signaling .

Q. Which standard assays are used to quantify this compound's bioactivity in vitro?

- The 5-lipoxygenase (5-LO) inhibition assay in RBL-1 cells is a gold standard. IC50 values (e.g., 55 µM for this compound vs. 110 µM for 15(S)-HEDE) are determined via spectrophotometric measurement of leukotriene B4 production at 280 nm .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's pro- vs. anti-inflammatory effects across experimental models?

- Discrepancies may arise from cell-type-specific receptor expression (e.g., peroxisome proliferator-activated receptors) or redox state variations. Use paired in vitro (e.g., macrophage vs. neutrophil cultures) and in vivo models (e.g., murine inflammation assays) with standardized lipid extraction protocols to isolate context-dependent effects .

Q. What experimental design considerations are critical for studying this compound's role in lipid peroxidation dynamics?

- Control oxygen tension (<5% O2 for physiological relevance), include antioxidants (e.g., Trolox) to minimize artifactual oxidation, and use isotopic labeling (e.g., deuterated 15-HEDE) to track metabolite conversion. Pair lipidomic profiling (LC-MS/MS) with transcriptomic analysis (RNA-seq) to link biochemical changes to gene regulatory networks .

Q. How does this compound interact with transcriptional regulators of inflammatory pathways?

- Employ chromatin immunoprecipitation (ChIP) assays to identify binding to NF-κB or NRF2 promoters. Combine with siRNA knockdown in HEK293T cells to validate functional roles. Dose-response curves (1–100 µM) should account for non-linear kinetics due to metabolite instability .

Q. What statistical approaches resolve variability in this compound's IC50 values across studies?

- Apply meta-analysis using random-effects models to aggregate IC50 data from heterogeneous assays (e.g., cell-free vs. cell-based systems). Normalize results to internal controls (e.g., zileuton as a 5-LO reference inhibitor) and report 95% confidence intervals to assess reproducibility .

Methodological Resources

- Synthesis & Characterization : Refer to enzymatic oxidation protocols in Methods in Enzymology (Vol. 433) and validate purity via triple-quadrupole MS .

- Bioactivity Assays : Optimize cell viability thresholds (<10% cytotoxicity via MTT assay) to avoid confounding 5-LO inhibition data .

- Data Interpretation : Use R/Bioconductor packages (e.g., limma) for differential lipid mediator analysis in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.